molecular formula C7H7BrFNO2S B8790104 N-(5-bromo-2-fluorophenyl)methanesulfonamide

N-(5-bromo-2-fluorophenyl)methanesulfonamide

Cat. No. B8790104
M. Wt: 268.11 g/mol
InChI Key: IYFUTBTVGXZICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411072B2

Procedure details

Dissolve 5-bromo-2-fluoro-phenylamine (1.40 g, 7.37 mmol), N,N-dimethylamino-4-pyridine (90 mg, 0.737 mmol), and methanesulfonyl chloride (1.69 g, 14.74 mmol) in CH2Cl2 (10 mL) and pyridine (10 mL). Stir under N2 for 4 h and concentrate in-vacuo. Dilute residue with 1.00N aqueous HCl (20 mL) and extract into ethyl acetate. Dry (MgSO4) and concentrate organics to a yellow solid. Dissolve in THF (20 mL) and add 1.0M tetrabutylammonium fluoride/THF (4.83 mL, 4.83 mmol). Heat to reflux for 3 h, then add H2O and brine. Extract into ethyl acetate, then dry (MgSO4) and concentrate organics to a white solid. Recrystallization from boiling toluene/hexanes affords 768 mg (39%) of the title compound as a white solid. MS (ES) 267 (M−H); HPLC shows 100% purity.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylamino-4-pyridine
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([NH2:8])[CH:7]=1.[CH3:10][S:11](Cl)(=[O:13])=[O:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.O>C(Cl)Cl.N1C=CC=CC=1.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([NH:8][S:11]([CH3:10])(=[O:13])=[O:12])[CH:7]=1 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)N)F
Name
N,N-dimethylamino-4-pyridine
Quantity
90 mg
Type
reactant
Smiles
Name
Quantity
1.69 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.83 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
Stir under N2 for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate in-vacuo
EXTRACTION
Type
EXTRACTION
Details
Dilute residue with 1.00N aqueous HCl (20 mL) and extract into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate organics to a yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in THF (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Extract into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate organics to a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 768 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.